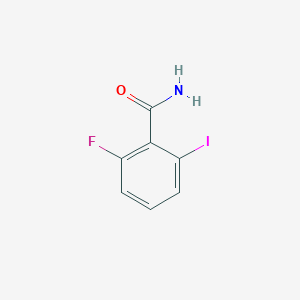

2-Fluoro-6-iodobenzamide

Description

BenchChem offers high-quality 2-Fluoro-6-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-6-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNQRXGMTNELSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Halogenated Benzamides

An In-Depth Technical Guide to 2-Fluoro-6-iodobenzamide: Properties, Structure, and Applications

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as pivotal building blocks for constructing complex molecular architectures with tailored functionalities. 2-Fluoro-6-iodobenzamide is a prime example of such a versatile intermediate. Its structure, featuring a benzamide core ortho-substituted with both a fluorine and an iodine atom, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the chemical properties, structure, synthesis, and key applications of this valuable compound.

The strategic placement of the fluorine atom can enhance metabolic stability and modulate binding affinity through specific interactions, while the iodine atom provides a reactive handle for cross-coupling reactions, enabling the facile introduction of diverse molecular fragments.[1][2] This dual functionality makes 2-Fluoro-6-iodobenzamide a sought-after precursor in the synthesis of novel therapeutic agents and functional materials.

Core Chemical and Physical Properties

A foundational understanding of a compound's physicochemical properties is critical for its effective application in research and synthesis. The key properties of 2-Fluoro-6-iodobenzamide are summarized below.

| Property | Value | Source(s) |

| CAS Number | 676445-27-5 | [3] |

| Molecular Formula | C₇H₅FINO | [3] |

| Molecular Weight | 265.02 g/mol | [3] |

| Appearance | White Powder (Typical) | [4] |

| Boiling Point | 509.4±58.0 °C (Predicted) | [5] |

| Density | 1.828±0.06 g/cm³ (Predicted) | [5] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [3] |

| LogP | 1.5292 | [3] |

| Storage Conditions | Sealed in dry, 2-8°C, under inert gas | [3][5] |

Molecular Structure and Spectroscopic Elucidation

The unique reactivity and utility of 2-Fluoro-6-iodobenzamide are direct consequences of its molecular structure. The molecule consists of a central benzene ring with an amide group (-CONH₂), a fluorine atom, and an iodine atom at positions 1, 2, and 6, respectively.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region would display complex multiplets due to proton-proton and proton-fluorine coupling. The two amide protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[9] Key expected absorption bands include:

-

~3400-3100 cm⁻¹: N-H stretching vibrations of the primary amide.

-

~1680-1640 cm⁻¹: C=O stretching (Amide I band), a strong and characteristic absorption.

-

~1650-1580 cm⁻¹: N-H bending (Amide II band).

-

~1400-1000 cm⁻¹: C-F and C-N stretching vibrations.

-

Below 700 cm⁻¹: C-I stretching vibration.

-

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) would confirm the molecular weight of the compound.[9] The mass spectrum would show a molecular ion (M⁺) peak at m/z 265. A characteristic isotopic pattern would be observed due to the presence of iodine (¹²⁷I), which is monoisotopic. Fragmentation patterns would likely involve the loss of the amide group, iodine, and fluorine, providing further structural evidence.

Synthesis and Reactivity Profile

Synthetic Pathway

The synthesis of 2-Fluoro-6-iodobenzamide typically proceeds from its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. A common and effective method is the activation of the carboxylic acid to a more reactive species, such as an acid chloride, followed by amidation.[10]

Experimental Protocol: Representative Synthesis

The following protocol is a generalized procedure based on standard methods for benzamide synthesis.[10][11]

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-6-iodobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (SOCl₂) (approx. 5 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction is complete when gas evolution (HCl) ceases.

-

Remove the excess thionyl chloride under reduced pressure to yield the crude 2-fluoro-6-iodobenzoyl chloride.

-

-

Amide Formation:

-

Cool the flask containing the crude acid chloride in an ice bath.

-

Slowly add a concentrated solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. A precipitate will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the crude solid with cold water to remove ammonium chloride and other water-soluble impurities.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Fluoro-6-iodobenzamide.

-

Reactivity Insights

The reactivity of 2-Fluoro-6-iodobenzamide is dominated by the C-I bond. The iodine atom serves as an excellent leaving group in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position. This is a cornerstone of its utility as a synthetic intermediate, enabling the construction of highly substituted aromatic cores. The ortho-fluoro substituent can influence the reactivity and regioselectivity of these reactions through steric hindrance and electronic effects.

Applications in Research and Drug Discovery

The benzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of 2-Fluoro-6-iodobenzamide makes it a valuable building block in the development of novel therapeutics.

-

Enzyme Inhibitors: Halogenated benzamides are key pharmacophores in the design of various enzyme inhibitors.[12] For example, the benzamide core is central to many Poly (ADP-ribose) Polymerase (PARP) inhibitors, a class of drugs highly effective in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations).[1] The fluorine atom can increase binding affinity and improve metabolic stability, while the iodine provides a vector for modification to optimize potency and selectivity.[2]

-

Receptor Ligands: Benzamide derivatives are widely used as ligands for various receptors, notably the dopamine D2 receptor, with applications in neuroimaging and the treatment of neurological disorders.[12] 2-Fluoro-6-iodobenzamide can serve as a precursor for synthesizing novel ligands with tailored pharmacokinetic and pharmacodynamic profiles.

-

Antibacterial Agents: The related 2,6-difluorobenzamide scaffold has been investigated for its potent inhibition of the bacterial cell division protein FtsZ, highlighting the potential of di-ortho-halogenated benzamides as a platform for developing new classes of antibiotics to combat drug-resistant bacteria.[13]

The drug discovery process is inherently long and complex, with a high attrition rate for candidate compounds.[14] Versatile and well-characterized building blocks like 2-Fluoro-6-iodobenzamide are therefore indispensable, providing reliable starting points for synthetic campaigns aimed at producing new chemical entities with therapeutic potential.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 2-Fluoro-6-iodobenzamide. Based on safety data for analogous compounds, it should be treated as a potential irritant.[15][16][17]

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[4] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]

Conclusion

2-Fluoro-6-iodobenzamide is a strategically important chemical intermediate whose value is derived from its unique trifunctional structure: a core benzamide scaffold, a metabolically robust fluorine substituent, and a highly reactive iodine atom. This combination provides chemists with a powerful tool for synthesizing complex molecules, particularly in the realm of drug discovery where it serves as a key building block for enzyme inhibitors and receptor ligands. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is paramount for leveraging its full synthetic potential.

References

-

Blossom Building Block. CAS 137553-43-6 2,4-Diamino-7-bromoquinazoline - Building Block. [Link]

-

MOLBASE. 7-bromoquinazoline-2,4-diamine137553-43-6,Purity97. [Link]

-

PubChem, NIH. 2-Fluorobenzamide | C7H6FNO | CID 67964. [Link]

-

LookChem. Cas 1616069-01-2,6-amino-2-fluoro-3-iodobenzamide. [Link]

-

PubChem, NIH. Spectral Information. [Link]

-

Chemsrc. CAS#:111771-14-3 | 2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide. [Link]

-

PubMed. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. [Link]

-

University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Cureus. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation. [Link]

-

PubMed Central, NIH. Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia. [Link]

-

PubMed Central, NIH. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

University of Wisconsin-River Falls. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

PubChem, NIH. 2-Hydroxy-3-iodobenzamide | C7H6INO2 | CID 23161581. [Link]

-

PubChem, NIH. 2-Hydroxy-6-iodobenzamide | C7H6INO2 | CID 72227390. [Link]

-

Florida Atlantic University. Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. [Link]

- Google Patents.CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 137553-43-6 | CAS DataBase [m.chemicalbook.com]

- 6. lehigh.edu [lehigh.edu]

- 7. 2-Fluoro-6-iodobenzonitrile(79544-29-9) 1H NMR spectrum [chemicalbook.com]

- 8. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Advances in Drug Discovery: Navigating Challenges and Embracing Innovation - Australian Journal of Biomedical Research [aubiomed.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-6-iodobenzamide: A Versatile Building Block in Modern Drug Discovery

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating the pharmacological properties of drug candidates. The unique electronic and steric attributes of halogens can profoundly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile. Within this context, 2-Fluoro-6-iodobenzamide has emerged as a particularly valuable, yet under-documented, synthetic intermediate. Its ortho-substituted aromatic ring, adorned with a fluorine atom, an iodine atom, and an amide functional group, presents a trifecta of functionalities ripe for exploitation in the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzamide, designed for researchers, scientists, and drug development professionals. It delves into the core physicochemical properties, plausible synthetic routes, spectroscopic characterization, and the untapped potential of this compound as a key building block in the quest for novel therapeutics.

Physicochemical Properties and Data

A solid understanding of the fundamental properties of a synthetic building block is paramount for its effective utilization. The key identifiers and computed physicochemical parameters for 2-Fluoro-6-iodobenzamide are summarized below.

| Property | Value | Source |

| CAS Number | 676445-27-5 | [1] |

| Molecular Formula | C₇H₅FINO | [1] |

| Molecular Weight | 265.02 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted), soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |

| SMILES | O=C(N)C1=C(I)C=CC=C1F | [1] |

Synthetic Pathways and Methodologies

Pathway 1: Amidation of 2-Fluoro-6-iodobenzoic Acid

This is a classical and highly versatile approach to amide bond formation. The carboxylic acid can be activated to a more reactive species, such as an acyl chloride, which then readily reacts with an ammonia source.

Diagram of Synthetic Pathway 1

Caption: Proposed two-step synthesis of 2-Fluoro-6-iodobenzamide from 2-Fluoro-6-iodobenzoic acid.

Experimental Protocol: Amidation via Acyl Chloride

This protocol is adapted from the general synthesis of benzamides from their corresponding benzoic acids.[2]

Step 1: Synthesis of 2-Fluoro-6-iodobenzoyl chloride

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-iodobenzoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride ((COCl)₂) (1.5 eq) in anhydrous dichloromethane (DCM).

-

Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After completion, carefully remove the excess SOCl₂ and DCM under reduced pressure. The resulting crude 2-fluoro-6-iodobenzoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 2-Fluoro-6-iodobenzoyl chloride

-

Reaction Setup: Dissolve the crude 2-fluoro-6-iodobenzoyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether in a round-bottom flask cooled in an ice bath (0 °C).

-

Reagent Addition: Slowly add a solution of aqueous ammonia (NH₄OH) (excess, e.g., 5-10 eq) to the stirred solution of the acyl chloride.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Pathway 2: Hydrolysis of 2-Fluoro-6-iodobenzonitrile

The hydrolysis of a nitrile to a primary amide is another fundamental transformation in organic synthesis. This can be achieved under acidic or basic conditions, often with careful control of reaction parameters to avoid over-hydrolysis to the carboxylic acid.

Diagram of Synthetic Pathway 2

Caption: Proposed one-step synthesis of 2-Fluoro-6-iodobenzamide via hydrolysis of 2-Fluoro-6-iodobenzonitrile.

Experimental Protocol: Acid-Catalyzed Nitrile Hydrolysis

This protocol is based on established methods for the conversion of benzonitriles to benzamides.[3]

-

Reaction Setup: In a round-bottom flask, carefully add 2-fluoro-6-iodobenzonitrile (1.0 eq) to concentrated sulfuric acid at 0 °C.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the amide and minimize the formation of the carboxylic acid.

-

Work-up and Purification: Once the reaction has reached the desired conversion, slowly and carefully pour the reaction mixture onto crushed ice. The precipitated solid is then collected by filtration, washed thoroughly with cold water to remove excess acid, and dried. The crude 2-fluoro-6-iodobenzamide can be further purified by recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.2 - 7.8 | m | - |

| -CONH₂ (amide) | 7.5 - 8.5 | br s | - |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-I (ipso) | 90 - 100 |

| C-F (ipso) | 158 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | 125 - 140 |

| C-CONH₂ (ipso) | 135 - 145 |

| C=O (amide) | 165 - 170 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-6-iodobenzamide is expected to show characteristic absorption bands for the amide and aromatic functionalities.

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3100 - 3500 | Two bands, characteristic of a primary amide |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong absorption |

| N-H Bend (Amide II) | 1550 - 1640 | - |

| C-N Stretch | 1300 - 1400 | - |

| C-F Stretch | 1000 - 1350 | Strong absorption |

| C-I Stretch | 500 - 600 | - |

| Aromatic C-H Stretch | 3000 - 3100 | - |

| Aromatic C=C Stretch | 1400 - 1600 | - |

Mass Spectrometry (MS)

In mass spectrometry, 2-Fluoro-6-iodobenzamide would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

| Ion | Expected m/z |

| [M]⁺ | 265.94 |

| [M+H]⁺ | 266.95 |

| [M+Na]⁺ | 288.93 |

Applications in Drug Discovery and Development

The true value of a synthetic building block is realized in its application. The structural motifs present in 2-Fluoro-6-iodobenzamide make it a highly attractive precursor for the synthesis of a variety of pharmacologically relevant compounds. The ortho-iodo and fluoro substituents provide distinct handles for further chemical elaboration through various cross-coupling reactions.

Diagram of Potential Synthetic Transformations

Caption: Potential palladium-catalyzed cross-coupling reactions utilizing 2-Fluoro-6-iodobenzamide.

A particularly promising application for this building block is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. Many potent PARP inhibitors feature a substituted benzamide core. The iodine atom in 2-Fluoro-6-iodobenzamide serves as a versatile linchpin for introducing diverse chemical functionalities via palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, to construct the complex heterocyclic systems characteristic of many PARP inhibitors. The fluorine atom can further enhance binding affinity and metabolic stability of the final drug candidate.

Conclusion

2-Fluoro-6-iodobenzamide, with its unique substitution pattern, represents a synthetic building block of considerable potential for the drug discovery and development community. While detailed experimental data remains to be fully disclosed in the public domain, this technical guide has provided a comprehensive overview of its known properties, plausible and robust synthetic strategies, and predicted spectroscopic characteristics. The true promise of this molecule lies in its utility as a versatile precursor for the synthesis of complex, biologically active molecules, particularly in the burgeoning field of targeted cancer therapeutics like PARP inhibitors. As the demand for novel and effective drug candidates continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in shaping the future of medicine.

References

-

PubChem. 2-Hydroxy-6-iodobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Available from: [Link]

-

ACS Publications. Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available from: [Link]

- Google Patents. US8906938B2 - C5aR antagonists.

- Google Patents. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate.

-

PubChem. Antibacterial compounds - Patent US-12325699-B2. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Dosing regimens and related compositions and methods - Patent US-12290566-B2. National Center for Biotechnology Information. Available from: [Link]

-

Oakwood Chemical. 2-Fluoro-6-iodobenzoyl chloride, min 97%, 1 gram. Available from: [Link]

-

National Center for Biotechnology Information. Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

-

PubChem. Isoindolinone compounds - Patent US-12391663-B2. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available from: [Link]

-

PubChem. 2-Hydroxy-5-iodobenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Hydroxy-3-iodobenzamide. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-6-iodobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Fluoro-6-iodobenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug development. The document details a robust synthetic methodology, outlines key characterization techniques, and provides an in-depth analysis of the expected spectral data. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and analytical chemistry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Halogenated Benzamides

Halogenated benzamides are a class of organic compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of halogen atoms, such as fluorine and iodine, into the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2-Fluoro-6-iodobenzamide, with its unique substitution pattern, presents an intriguing scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the fluorine and iodine atoms offers multiple points for further chemical modification, making it a versatile building block in organic synthesis.

Synthesis of 2-Fluoro-6-iodobenzamide

The most direct and efficient synthetic route to 2-Fluoro-6-iodobenzamide is the hydrolysis of the corresponding nitrile, 2-Fluoro-6-iodobenzonitrile. This transformation is a well-established method for the preparation of primary amides.

Synthetic Strategy: Hydrolysis of 2-Fluoro-6-iodobenzonitrile

The conversion of a nitrile to a primary amide can be achieved under acidic or basic conditions. However, a non-catalytic hydrolysis in high-temperature liquid water offers a greener and often cleaner alternative, avoiding the production of salt waste associated with acid or base neutralization.[2] This method has been shown to be effective for the hydrolysis of related halogenated benzonitriles.[2][3]

The proposed reaction proceeds via the nucleophilic attack of water on the electrophilic carbon of the nitrile group, followed by proton transfer and tautomerization to yield the amide.

dot

Caption: Proposed reaction pathway for the synthesis of 2-Fluoro-6-iodobenzamide.

Experimental Protocol: Non-Catalytic Hydrolysis

This protocol is adapted from established procedures for the hydrolysis of related halogenated benzonitriles.[2][3]

Materials:

-

2-Fluoro-6-iodobenzonitrile (CAS: 79544-29-9)

-

Deionized water

-

High-pressure autoclave with stirring mechanism

-

Sodium chloride

-

Filtration apparatus

-

Drying oven

Procedure:

-

Charge a 500 mL high-pressure autoclave with 2-Fluoro-6-iodobenzonitrile (e.g., 50 g) and deionized water (e.g., 300 g). The weight ratio of water to the nitrile can be optimized, with ratios from 2:1 to 7:1 being reported as effective.[3]

-

Seal the autoclave and begin stirring. Heat the mixture to boiling under atmospheric pressure and then open the exhaust valve for 3-5 minutes to purge the vessel of air.

-

Close the exhaust valve and continue heating the mixture to a temperature of 220-260°C. The reaction is typically maintained at this temperature for 4-8 hours. The optimal temperature and reaction time should be determined empirically.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Transfer the resulting slurry to a beaker. To aid in the precipitation of the product, add sodium chloride to the mixture to a concentration of approximately 100 g/L and stir.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any remaining salts.

-

Dry the purified 2-Fluoro-6-iodobenzamide in a vacuum oven at 60-80°C to a constant weight.

Characterization of 2-Fluoro-6-iodobenzamide

A thorough characterization of the synthesized 2-Fluoro-6-iodobenzamide is essential to confirm its identity, purity, and structure. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

The predicted ¹H NMR spectrum of 2-Fluoro-6-iodobenzamide is based on the analysis of the closely related compound, 2-iodobenzamide, and the known effects of a fluorine substituent.[4] The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amide protons will likely appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8.0, J(H,F) ≈ 5.0 |

| H-4 | ~ 7.2 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 1.0 |

| H-5 | ~ 7.4 | Triplet of doublets (td) | J(H,H) ≈ 8.0, J(H,F) ≈ 8.0 |

| -CONH₂ | ~ 7.7 and 8.1 | Broad singlet (br s) | - |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

The predicted ¹³C NMR spectrum will show seven distinct signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant, and other carbons will show smaller two- and three-bond couplings. The chemical shifts are predicted based on the data for 2-iodobenzamide and known substituent effects.[4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | ~ 167 |

| C-F | ~ 160 (d, ¹J(C,F) ≈ 250 Hz) |

| C-I | ~ 95 |

| C-CONH₂ | ~ 138 |

| C-3 | ~ 133 (d, ³J(C,F) ≈ 3 Hz) |

| C-4 | ~ 129 (d, ⁴J(C,F) ≈ 3 Hz) |

| C-5 | ~ 125 (d, ²J(C,F) ≈ 15 Hz) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Fluoro-6-iodobenzamide is expected to show characteristic absorption bands for the amide group and the aromatic ring.

Predicted FTIR Spectral Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3200 | N-H stretch (amide) | Strong, broad (two bands) |

| ~ 1660 | C=O stretch (amide I) | Strong |

| ~ 1620 | N-H bend (amide II) | Medium |

| ~ 1600, 1470 | C=C stretch (aromatic) | Medium to weak |

| ~ 1250 | C-N stretch (amide) | Medium |

| ~ 1100 | C-F stretch | Strong |

| ~ 750 | C-H bend (aromatic) | Strong |

The presence of two N-H stretching bands is characteristic of a primary amide. The C=O stretching frequency is a strong and reliable indicator of the amide functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data (Electron Ionization - EI):

The molecular ion peak ([M]⁺) for 2-Fluoro-6-iodobenzamide (C₇H₅FINO) is expected at m/z 265. The fragmentation pattern will likely involve the loss of the amide group and the halogen atoms.[6]

| m/z | Proposed Fragment |

| 265 | [M]⁺ (Molecular Ion) |

| 249 | [M - NH₂]⁺ |

| 138 | [M - I]⁺ |

| 121 | [M - I - NH₃]⁺ |

| 111 | [C₆H₃F]⁺ |

| 95 | [C₆H₄F - H]⁺ |

dot

Caption: A streamlined workflow for the synthesis and characterization of 2-Fluoro-6-iodobenzamide.

Safety Considerations

-

2-Fluoro-6-iodobenzonitrile: This starting material should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

High-Pressure Reactions: The hydrolysis reaction is performed at high temperature and pressure. Ensure the autoclave is in good working condition and operated by trained personnel.

-

General Laboratory Safety: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves, should be followed at all times.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of 2-Fluoro-6-iodobenzamide via the non-catalytic hydrolysis of 2-Fluoro-6-iodobenzonitrile. The guide also provides a comprehensive overview of the expected analytical data from NMR, IR, and MS, which are crucial for the structural confirmation and purity assessment of the final product. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and application of novel halogenated benzamides in drug discovery and materials science.

References

-

Specac Ltd. Interpreting Infrared Spectra. ([Link])

-

Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC - NIH. ([Link])

- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ([Link])

Sources

- 1. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-Fluoro-6-iodobenzamide solubility and stability data

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-iodobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-iodobenzamide is a halogenated aromatic compound with potential applications as a key intermediate in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in synthesis, formulation, and biological screening. As specific, publicly available experimental data for 2-Fluoro-6-iodobenzamide is limited, this guide presents a comprehensive framework for its characterization. It provides detailed, field-proven protocols for determining aqueous and organic solubility, establishing a stability profile through forced degradation studies, and developing a stability-indicating analytical method. This document is designed to empower researchers to generate the critical data necessary to advance their research and development activities with confidence.

Introduction: The Imperative of Physicochemical Characterization

The journey of a small molecule from discovery to application is critically dependent on its fundamental physicochemical properties. For a compound like 2-Fluoro-6-iodobenzamide, the presence of a fluorine atom, an iodine atom, and a benzamide scaffold creates a unique profile of lipophilicity, hydrogen bonding capability, and chemical reactivity.[1][2][3] These structural features directly influence solubility and stability, which are not mere data points but critical determinants of a compound's viability.

-

Solubility dictates the feasibility of formulations, impacts bioavailability for in vivo studies, and governs purification strategies.[4] A compound with poor solubility can present significant challenges in achieving therapeutic concentrations.

-

Stability is a crucial quality attribute that ensures a compound's integrity, safety, and efficacy over time.[5] Understanding how a molecule behaves under various environmental stresses (e.g., pH, temperature, light, oxidation) is essential for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could be inactive or even toxic.[6][7][8][9]

This guide provides a robust, systematic approach to experimentally determine the solubility and stability of 2-Fluoro-6-iodobenzamide, grounded in the principles outlined by the International Council for Harmonisation (ICH) and best practices in the pharmaceutical industry.

Physicochemical Profile of 2-Fluoro-6-iodobenzamide

A foundational understanding of the molecule's predicted properties helps in designing appropriate experimental conditions. The structural characteristics—a hydrogen bond donor and acceptor in the amide group, and the lipophilic nature of the halogenated benzene ring—suggest moderate solubility in polar organic solvents and pH-dependent solubility in aqueous media.

| Property | Value | Source |

| IUPAC Name | 2-fluoro-6-iodobenzamide | |

| CAS Number | 676445-27-5 | [10] |

| Molecular Formula | C₇H₅FINO | [10] |

| Molecular Weight | 265.02 g/mol | [10] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [10] |

| Predicted LogP | 1.5292 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 1 | [10] |

| Rotatable Bond Count | 1 | [10] |

Part I: A Practical Guide to Solubility Determination

Solubility is a cornerstone of compound characterization. We will outline protocols for determining both thermodynamic solubility in organic solvents and pH-dependent solubility in aqueous systems.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium of a compound in a solvent.[4]

Causality and Rationale:

-

Excess Solid: Using an excess of the compound ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Equilibration Time (24-72h): Many complex organic molecules require extended periods to reach true equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high.

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance) is critical for data reproducibility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of solid 2-Fluoro-6-iodobenzamide to a known volume (e.g., 1 mL) of the selected solvent in a sealed glass vial.

-

Solvent Selection: Test a range of solvents relevant to potential applications, such as:

-

Polar Aprotic: DMSO, DMF, Acetonitrile (ACN)

-

Polar Protic: Ethanol, Methanol, Water

-

Non-Polar: Dichloromethane (DCM), Ethyl Acetate

-

-

Equilibration: Place the sealed vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C) and agitate for 48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the vials to stand for 1-2 hours for the excess solid to settle. Carefully remove an aliquot of the supernatant.

-

Filtration/Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Quantification:

-

Dilute the clarified supernatant with a suitable solvent (e.g., acetonitrile).

-

Quantify the concentration of 2-Fluoro-6-iodobenzamide using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.

-

Experimental Protocol: pH-Dependent Aqueous Solubility

For any compound with potential biological applications, understanding its solubility across the physiological pH range of the gastrointestinal tract is crucial for predicting oral absorption.[11][12]

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers representing physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the shake-flask method as described in section 3.1, using the prepared aqueous buffers as the solvents.

-

Analysis and Interpretation: Plot the determined solubility (in µg/mL or µM) against the pH. The resulting profile will indicate whether the compound behaves as a weak acid, weak base, or neutral molecule in this range. Given the benzamide structure, significant pH-dependent solubility is anticipated.[13][14]

Data Presentation and Visualization

Summarize the quantitative results in a clear, tabular format.

Table 1: Thermodynamic Solubility of 2-Fluoro-6-iodobenzamide

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

|---|---|---|---|

| DMSO | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| Water (pH 7.4) | 25 |

| Add other solvents | 25 | | |

Caption: Workflow for Thermodynamic Solubility Determination.

Part II: A Framework for Comprehensive Stability Assessment

Stability testing is a multi-stage process designed to understand how a compound changes under various conditions, ensuring its quality and safety.

Proposed Framework: Forced Degradation Studies

Forced degradation, or stress testing, is a foundational study that deliberately exposes the compound to harsh conditions to identify likely degradation pathways and products.[9][15] The primary goal is to achieve a modest level of degradation (5-20%) to generate sufficient quantities of primary degradants for analytical characterization.[5][15] This process is fundamental for developing a stability-indicating analytical method (SIAM).[16][17]

Step-by-Step Protocols:

-

Sample Preparation: Prepare a stock solution of 2-Fluoro-6-iodobenzamide (e.g., 1 mg/mL in acetonitrile). For each condition, dilute the stock into the stressor solution. Include a control sample diluted in the same manner but kept at controlled room temperature or refrigerated.

-

Acidic Hydrolysis:

-

Protocol: Incubate the sample in 0.1 M HCl at 60°C.[18]

-

Timepoints: Analyze samples at 2, 4, 8, and 24 hours.

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Rationale: This condition mimics the acidic environment of the stomach and tests the stability of acid-labile groups. The primary expected degradation is the hydrolysis of the amide bond to form 2-fluoro-6-iodobenzoic acid.[19]

-

-

Basic Hydrolysis:

-

Protocol: Incubate the sample in 0.1 M NaOH at 60°C.[18]

-

Timepoints: Analyze samples at 1, 2, 4, and 8 hours (base-catalyzed hydrolysis is often faster than acid-catalyzed).

-

Quenching: Neutralize the sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Rationale: This condition tests for susceptibility to base-catalyzed degradation, primarily amide hydrolysis.

-

-

Oxidative Degradation:

-

Protocol: Incubate the sample in 3% hydrogen peroxide (H₂O₂) at room temperature.[16]

-

Timepoints: Analyze samples at 4, 8, 24, and 48 hours.

-

Rationale: This tests the molecule's susceptibility to oxidation. Aromatic systems can be susceptible to oxidative degradation.

-

-

Thermal Degradation:

-

Protocol: Store the solid compound in a sealed vial at 80°C. Also, test a solution (in a robust solvent like DMSO) under the same conditions.

-

Timepoints: Analyze samples at 1, 3, and 7 days.

-

Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

-

-

Photostability:

-

Protocol: Expose the solid compound and a solution (in a phototransparent solvent like quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

Control: A dark control sample wrapped in aluminum foil must be stored under the same temperature and humidity conditions.

-

Rationale: Identifies if the compound is light-sensitive, which has significant implications for packaging and storage.

-

Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is an HPLC method validated to demonstrate that it can separate the parent compound from all process impurities and degradation products.

Method Development Strategy:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for small molecules.

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. A common starting point is:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Detection: Use a photodiode array (PDA) detector. This is critical as it allows for peak purity analysis, confirming that the parent peak is spectrally homogenous and not co-eluting with a degradant. The detection wavelength should be set at the λmax of 2-Fluoro-6-iodobenzamide.

-

Method Validation: Once the method shows baseline separation of the parent compound from all degradants formed during stress testing, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation and Visualization

Organize the forced degradation data clearly.

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Parent Remaining | % Degradation | No. of Degradants | RRT of Major Degradant(s) |

|---|---|---|---|---|---|

| 0.1 M HCl, 60°C | 24h | ||||

| 0.1 M NaOH, 60°C | 8h | ||||

| 3% H₂O₂, RT | 48h | ||||

| Solid, 80°C | 7d |

| ICH Light | - | | | | |

Caption: Potential Degradation Pathways of 2-Fluoro-6-iodobenzamide.

Conclusion

While specific published data for 2-Fluoro-6-iodobenzamide is scarce, this technical guide provides the necessary intellectual and practical framework for its comprehensive characterization. By systematically applying the detailed protocols for solubility determination and stability assessment, researchers can generate the high-quality, reliable data required for informed decision-making in drug discovery, chemical synthesis, and formulation development. This approach ensures scientific integrity and provides a solid foundation for any future work involving this promising chemical entity.

References

A comprehensive list of all cited sources with full titles and clickable URLs will be compiled here based on the search results used to generate this guide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pacelabs.com [pacelabs.com]

- 7. pharmtech.com [pharmtech.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. acdlabs.com [acdlabs.com]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effects of pH and solvent on the fluorescence properties of biomedically important benzamides. Application to determination in drugs and in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biomedres.us [biomedres.us]

- 16. biotech-asia.org [biotech-asia.org]

- 17. biotech-asia.org [biotech-asia.org]

- 18. benchchem.com [benchchem.com]

- 19. Benzoic acid - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, MS) of 2-Fluoro-6-iodobenzamide

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-6-iodobenzamide

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural elucidation of 2-Fluoro-6-iodobenzamide (CAS No. 676445-27-5) using modern spectroscopic techniques.[1][2] While this molecule is a valuable building block in synthetic and medicinal chemistry, its complete, experimentally-verified spectroscopic dataset is not widely published. Therefore, this guide synthesizes predicted data with field-proven insights, drawing upon established spectroscopic principles and comparative analysis with structurally analogous compounds to provide a robust framework for its characterization.

The structural integrity of any compound intended for further development is paramount. Spectroscopic analysis provides the foundational fingerprint for a molecule's identity, purity, and conformation. This guide explains the causality behind experimental choices and establishes a self-validating system for the analysis of 2-Fluoro-6-iodobenzamide, ensuring a high degree of confidence in its structural assignment.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | 2-Fluoro-6-iodobenzamide | N/A |

| CAS Number | 676445-27-5 | [1][2] |

| Molecular Formula | C₇H₅FINO | [1] |

| Molecular Weight | 265.02 g/mol | [1][2] |

| Synonyms | 2-iodine-6-fluoro formamide | [1] |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for determining the proton framework of a molecule. For 2-Fluoro-6-iodobenzamide, it reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.

Expertise & Experience: Experimental Rationale

The choice of solvent is critical for ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for benzamides over chloroform-d (CDCl₃) due to its superior ability to dissolve the sample and, crucially, to slow down the quadrupole relaxation of the nitrogen atom. This results in sharper signals for the amide (-NH₂) protons, which are often broad and sometimes unobservable in CDCl₃. These labile amide protons typically appear as a broad singlet and can be confirmed by a D₂O exchange experiment, where the signal disappears upon adding a drop of deuterium oxide.

The aromatic region is expected to be complex due to the substitution pattern. The electron-withdrawing effects of the fluorine, iodine, and amide groups will shift the aromatic protons downfield. Furthermore, coupling between protons (³JHH) and between protons and the fluorine nucleus (JHF) will create intricate splitting patterns that are key to assigning the specific positions of the aromatic protons.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Fluoro-6-iodobenzamide and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the instrument to ensure homogeneity of the magnetic field.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Predicted ¹H NMR Data & Interpretation

The following table outlines the predicted chemical shifts (δ) and multiplicities for the protons of 2-Fluoro-6-iodobenzamide. These predictions are based on established chemical shift principles and data from similar halogenated benzamides.[3]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| -NH₂ | 7.5 - 8.5 | Broad singlet | 2H | N/A |

| Aromatic H (H3, H4, H5) | 7.1 - 7.8 | Complex multiplet | 3H | JHH, JHF |

-

Amide Protons (-NH₂): These protons are expected to appear as a broad singlet due to exchange and quadrupolar coupling with the nitrogen atom. Their chemical shift is highly dependent on concentration and temperature.

-

Aromatic Protons (H3, H4, H5): The three protons on the aromatic ring will give rise to a complex set of signals. The proton at H4 is expected to be a triplet of doublets (td) or a complex triplet due to coupling with its two proton neighbors (H3, H5) and the more distant fluorine atom. The protons at H3 and H5 will likely appear as complex multiplets due to ortho, meta, and fluoro-coupling. Advanced techniques like 2D COSY would be required for unambiguous assignment.

Visualization: ¹H NMR Workflow

Caption: Workflow for ¹H NMR analysis.

Carbon-13 & Fluorine-19 NMR Spectroscopy

¹³C and ¹⁹F NMR provide complementary information, detailing the carbon skeleton and confirming the presence and environment of the fluorine atom, respectively.

Expertise & Experience: Experimental Rationale

A standard ¹³C NMR experiment is proton-decoupled to simplify the spectrum, yielding a single peak for each unique carbon atom. The key diagnostic signals for 2-Fluoro-6-iodobenzamide will be the carbonyl carbon (C=O), which is highly deshielded, and the carbons directly bonded to the halogens (C-F and C-I). The C-F bond will result in a large one-bond coupling constant (¹JCF), splitting the C2 signal into a doublet, which is a definitive indicator of its position.

¹⁹F NMR is a highly sensitive technique that is invaluable for fluorinated compounds.[4][5] A single peak is expected for the fluorine atom in 2-Fluoro-6-iodobenzamide. Its chemical shift provides information about its electronic environment, and its coupling to nearby protons (JHF) can further corroborate the assignments made in the ¹H NMR spectrum.

Protocol: ¹³C and ¹⁹F NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

¹³C NMR Acquisition:

-

Switch the spectrometer probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquire a standard one-dimensional fluorine spectrum. This is typically a very rapid experiment due to the high sensitivity of the ¹⁹F nucleus.

-

Predicted ¹³C & ¹⁹F NMR Data & Interpretation

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹JCF) |

| C=O (C7) | ~168 | Singlet |

| C-F (C2) | ~160 | Doublet (¹JCF ≈ 250 Hz) |

| C-I (C6) | ~95 | Singlet |

| Aromatic C (C3, C4, C5) | 120 - 140 | Singlets/Doublets (minor JCF) |

| C1 | ~135 | Singlet |

-

Key ¹³C Signals: The carbonyl carbon is expected around 168 ppm. The most upfield aromatic signal will be the carbon bearing the iodine (C6) due to the heavy atom effect. The most downfield aromatic signal will be the carbon attached to fluorine (C2), which will appear as a large doublet.[6]

| Nucleus | Predicted δ (ppm) | Multiplicity |

| ¹⁹F | -110 to -120 | Multiplet |

-

¹⁹F Signal: A single multiplet is expected in the typical range for an aryl fluoride, referenced to CFCl₃. The multiplicity will arise from coupling to the ortho (H3) and meta (H4) protons.

Visualization: Combined NMR Workflow

Caption: Integrated workflow for NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Experimental Rationale

For a solid sample like 2-Fluoro-6-iodobenzamide, Attenuated Total Reflectance (ATR) is the modern method of choice over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and provides high-quality, reproducible spectra.

The key diagnostic peaks will be the N-H stretches of the primary amide, the strong C=O (Amide I band) stretch, and the N-H bend (Amide II band). Additionally, characteristic absorptions for the aromatic ring and the C-F bond will be present.

Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance plot.

Predicted IR Data & Interpretation

The following table summarizes the expected characteristic absorption bands. These predictions are based on well-established correlation tables and data from similar benzamide structures.[7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3100 | N-H Stretch (Amide, 2 bands) | Medium-Strong |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1660 | C=O Stretch (Amide I) | Strong |

| ~1600 | N-H Bend (Amide II) | Medium-Strong |

| 1580, 1470 | Aromatic C=C Stretch | Medium |

| ~1250 | C-F Stretch | Strong |

-

Amide Bands: The two N-H stretching bands (symmetric and asymmetric) and the strong C=O stretch are definitive proof of the primary amide group.

-

Aromatic Region: Peaks corresponding to C=C stretching confirm the presence of the benzene ring.

-

C-F Bond: A strong absorption band in the fingerprint region (around 1250 cm⁻¹) is characteristic of the C-F stretching vibration.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Expertise & Experience: Experimental Rationale

Electron Ionization (EI) is a robust "hard" ionization technique suitable for relatively stable, small organic molecules. It reliably produces a molecular ion (M⁺˙) peak, which directly confirms the molecular weight. The high energy of EI also induces extensive fragmentation, creating a rich pattern that acts as a molecular fingerprint. Electrospray Ionization (ESI) is a "soft" alternative that typically produces a protonated molecule ([M+H]⁺) and is useful for confirming the molecular weight with minimal fragmentation.

For 2-Fluoro-6-iodobenzamide, the molecular ion peak is expected at an m/z of 265. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will be sharp and will not have the complex isotopic patterns associated with chlorine or bromine. Key fragmentation pathways would involve the loss of the amide group (-NH₂), the carbonyl group (CO), or the halogen atoms.

Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted MS Data & Interpretation

| m/z Value | Proposed Fragment | Interpretation |

| 265 | [C₇H₅FINO]⁺˙ | Molecular Ion (M⁺˙) |

| 249 | [C₇H₄FIO]⁺ | Loss of NH |

| 221 | [C₆H₄FI]⁺ | Loss of CONH₂ |

| 138 | [C₇H₅FNO]⁺˙ | Loss of I |

| 94 | [C₆H₄F]⁺ | Loss of I and CONH₂ |

-

Molecular Ion: The presence of a peak at m/z 265 is the most critical piece of data, confirming the molecular formula.

-

Fragmentation: The fragment at m/z 221, corresponding to the loss of the entire carbamoyl group, is highly characteristic. The peak at m/z 138, representing the loss of the iodine atom, would also be a significant indicator of the structure. The relative abundances of these fragments provide a unique fingerprint for the molecule.[9]

Visualization: Mass Spectrometry Workflow

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion

The comprehensive analysis of 2-Fluoro-6-iodobenzamide through a combination of ¹H, ¹³C, ¹⁹F NMR, IR, and MS provides a self-validating dataset that unambiguously confirms its molecular structure. The predicted data, grounded in established spectroscopic principles and comparison with related compounds, offers a clear roadmap for its identification. The key identifiers are: the complex aromatic signals with H-F coupling in ¹H NMR; the unique C-F doublet in ¹³C NMR; the characteristic amide and C-F stretches in IR; and the definitive molecular ion peak at m/z 265 in MS. This multi-faceted approach ensures the scientific integrity required for high-level research and development.

References

-

Supporting Information for Benzamide Synthesis , The Royal Society of Chemistry, [Link]

-

NMR Predictor Documentation , ChemAxon, [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning , MDPI, [Link]

-

2-Fluorobenzamide Spectral Information , PubChem - NIH, [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study , NIH National Center for Biotechnology Information, [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex , ResearchGate, [Link]

-

2-Iodobenzamide IR Spectra , PubChem - NIH, [Link]

-

o-fluorobenzamide 13C NMR Spectrum , SpectraBase, [Link]

-

EPA/NIH Mass Spectral Data Base , GovInfo, [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Fluoro-6-iodobenzamide - CAS:676445-27-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. rsc.org [rsc.org]

- 4. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Fluorobenzamide | C7H6FNO | CID 67964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Iodobenzamide | C7H6INO | CID 77529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. govinfo.gov [govinfo.gov]

The Strategic Application of 2-Fluoro-6-iodobenzamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated scaffolds is a cornerstone of rational molecular design. Among these, 2-Fluoro-6-iodobenzamide emerges as a versatile and highly valuable building block. Its unique substitution pattern, featuring a fluorine and an iodine atom ortho to the benzamide moiety, offers a compelling combination of steric and electronic properties that can be strategically exploited in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical characteristics, and, most importantly, the potential applications of 2-Fluoro-6-iodobenzamide in medicinal chemistry. Drawing upon established principles and data from structurally analogous compounds, this document serves as a comprehensive resource for researchers seeking to leverage this promising intermediate in their drug discovery endeavors.

Introduction: The Unseen Potential of a Dihalogenated Benzamide

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of halogen atoms is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[2] Fluorine, with its small size and high electronegativity, can enhance metabolic stability and binding affinity.[2] Iodine, a larger and more polarizable halogen, can introduce specific interactions, such as halogen bonding, and serve as a handle for further chemical modifications, including radiolabeling for imaging studies.[3][4]

2-Fluoro-6-iodobenzamide (CAS No. 676445-27-5) is a commercially available compound that uniquely combines these features.[5][6][7][8] While direct and extensive literature on its biological applications is still emerging, its utility as a synthetic intermediate is recognized.[3] This guide will extrapolate from the well-documented roles of related halogenated benzamides to illuminate the potential of 2-Fluoro-6-iodobenzamide in the development of next-generation therapeutics.

Physicochemical Properties and Synthesis

A foundational understanding of a molecule's properties is critical for its application in drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₅FINO | [6] |

| Molecular Weight | 265.02 g/mol | [6] |

| CAS Number | 676445-27-5 | [6] |

| Topological Polar Surface Area (TPSA) | 43.09 Ų | [6] |

| logP | 1.5292 | [6] |

The synthesis of 2-Fluoro-6-iodobenzamide can be conceptually approached from its corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid, a key intermediate in pharmaceutical synthesis.[3] The general synthetic workflow involves the amidation of the corresponding acyl chloride.

Caption: General synthetic route to 2-Fluoro-6-iodobenzamide.

Experimental Protocol: General Benzamide Synthesis

This protocol provides a general method for the synthesis of a benzamide from its corresponding benzoic acid, which can be adapted for 2-Fluoro-6-iodobenzamide.

-

Acid Chloride Formation:

-

To a solution of 2-Fluoro-6-iodobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-Fluoro-6-iodobenzoyl chloride, which can be used in the next step without further purification.

-

-

Amidation:

-

Dissolve the crude 2-Fluoro-6-iodobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C and add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane or aqueous ammonium hydroxide) (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 2-Fluoro-6-iodobenzamide.

-

Potential Applications in Medicinal Chemistry

The unique structural features of 2-Fluoro-6-iodobenzamide make it an attractive scaffold for targeting a variety of biological systems.

Enzyme Inhibition

The benzamide moiety is a well-established pharmacophore in the design of enzyme inhibitors.[3] The presence of both fluorine and iodine can significantly influence binding affinity and selectivity.

-

Poly (ADP-ribose) Polymerase (PARP) Inhibitors: Benzamide derivatives are a cornerstone of PARP inhibitor development for cancer therapy. The amide functionality mimics the nicotinamide portion of the NAD+ substrate. The halogen substituents on the phenyl ring can form crucial interactions within the active site.

-

Histone Deacetylase (HDAC) Inhibitors: While entinostat, a non-halogenated benzamide, is a known HDAC inhibitor, strategic fluorination could enhance its properties.[2]

-

FtsZ Inhibitors: 2,6-Difluorobenzamide derivatives have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting that 2-Fluoro-6-iodobenzamide could serve as a scaffold for novel antibacterial agents.[9]

Caption: Potential enzyme targets for 2-Fluoro-6-iodobenzamide derivatives.

Receptor Modulation

Halogenated benzamides have a rich history as receptor antagonists, particularly in the central nervous system.

-

Dopamine D2 Receptor Antagonists: Raclopride, a dihalogenated benzamide, is a well-known dopamine D2 receptor antagonist.[2] The substitution pattern of 2-Fluoro-6-iodobenzamide provides a template for designing novel CNS-active agents.

-

Sigma (σ) Receptor Ligands: Halogenated arylsulfonamides have shown high affinity for σ receptors, which are implicated in various neurological disorders and cancer.[4] The benzamide scaffold offers an alternative core for developing novel σ receptor ligands.

Bioisosteric Replacement and Fragment-Based Drug Design

The 2-Fluoro-6-iodobenzamide core can serve as a bioisostere for other bicyclic or substituted monocyclic systems. In fragment-based drug design, it represents a valuable starting point that can be elaborated to develop potent and selective ligands.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 2-Fluoro-6-iodobenzamide are not yet widely published, we can infer potential relationships from related compounds.

| Modification | Potential Impact | Rationale |

| Amide Substitution | Modulation of potency and selectivity | N-alkylation or N-arylation can introduce new interactions with the target protein and alter physicochemical properties. |

| Iodine Replacement | Fine-tuning of binding and pharmacokinetics | Replacement with other halogens (Br, Cl) or small alkyl groups can probe the importance of halogen bonding and steric bulk. |

| Fluorine Replacement | Alteration of electronics and metabolism | Replacement with H or other electron-withdrawing/donating groups can elucidate the role of the fluorine's electronic contribution. |

Future Directions and Conclusion

2-Fluoro-6-iodobenzamide stands as a promising, yet underexplored, scaffold in medicinal chemistry. Its synthetic accessibility and unique combination of fluorine and iodine substituents make it a valuable tool for drug discovery. Future research should focus on the systematic exploration of its derivatives against a range of biological targets. The development of novel synthetic methodologies to further functionalize this core will undoubtedly expand its utility.

This technical guide has provided a comprehensive overview of the potential applications of 2-Fluoro-6-iodobenzamide, grounded in the established principles of medicinal chemistry and data from analogous compounds. It is intended to serve as a catalyst for further investigation into this versatile building block, with the ultimate goal of accelerating the discovery of new and effective medicines.

References

-

2-Fluoro-6-iodobenzoic Acid: A Key Intermediate for Pharmaceutical Synthesis. (URL: [Link])

-

Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY. (URL: [Link])

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 861-866. (URL: [Link])

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 24(21), 3896. (URL: [Link])

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1295. (URL: [Link])

-

Substituted Halogenated Arylsulfonamides: A New Class of σ Receptor Binding Tumor Imaging Agents. Journal of Medicinal Chemistry, 41(26), 5138-5149. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. 676445-27-5|2-Fluoro-6-iodobenzamide|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-6-iodobenzamide - CAS:676445-27-5 - Sunway Pharm Ltd [3wpharm.com]

- 9. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-6-iodobenzamide: A Strategic Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive technical overview of 2-Fluoro-6-iodobenzamide. We will move beyond simple procedural lists to explore the causal factors behind experimental design, offering self-validating protocols and a deep dive into the strategic applications of this versatile building block.

Introduction: The Strategic Advantage of 2-Fluoro-6-iodobenzamide

2-Fluoro-6-iodobenzamide is a uniquely functionalized aromatic compound that has gained significant traction as a key intermediate in medicinal chemistry and materials science.[1] Its value lies in the orthogonal reactivity conferred by its three distinct functional groups: the primary amide, the fluorine atom, and the iodine atom, all positioned in a sterically constrained ortho-ortho arrangement.

-

The Iodine Atom: This is the primary reactive handle for cross-coupling reactions. The Carbon-Iodine (C-I) bond is significantly weaker than C-Br or C-Cl bonds, making it highly susceptible to oxidative addition to a palladium(0) catalyst.[2][3] This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times, which are critical advantages in complex, multi-step syntheses.[2]

-

The Fluorine Atom: The strategic placement of fluorine can profoundly influence the physicochemical properties of the final molecule. It can enhance metabolic stability, modulate the acidity (pKa) of nearby protons, and improve binding affinity to biological targets through favorable electrostatic interactions.[4][5]

-

The Benzamide Moiety: The primary amide is a common pharmacophore that can participate in hydrogen bonding with biological targets.[1][4] It also serves as a precursor for the construction of various heterocyclic systems, a common feature in many drug candidates.[1][6]

This unique combination makes 2-Fluoro-6-iodobenzamide an ideal starting material for creating diverse molecular architectures, particularly in the synthesis of enzyme inhibitors and other complex therapeutic agents.[1]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 676445-27-5 | [7] |

| Molecular Formula | C₇H₅FINO | [7] |

| Molecular Weight | 265.02 g/mol | [7] |

| Appearance | Typically a white to off-white solid | N/A |